molecular formula C23H36O5 B13964485 [2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 53604-15-2

[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B13964485
CAS No.: 53604-15-2
M. Wt: 392.5 g/mol
InChI Key: HFKAIASGHCYYRR-NJCLLKAFSA-N
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Description

The compound [2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic synthesisThe final step involves the esterification of the hydroxyl group at the 17th position with acetic acid to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and protective group strategies to control the reactivity of functional groups during the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

53604-15-2

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H36O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h15-19,25,27H,4-13H2,1-3H3/t15-,16+,17-,18+,19+,21+,22+,23+/m1/s1

InChI Key

HFKAIASGHCYYRR-NJCLLKAFSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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